molecular formula C4H2Cl2N2O3 B1620849 5,5-Dichlorobarbituric acid CAS No. 699-40-1

5,5-Dichlorobarbituric acid

Cat. No. B1620849
CAS RN: 699-40-1
M. Wt: 196.97 g/mol
InChI Key: REGZNRJTBVIGMJ-UHFFFAOYSA-N
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Description

5,5-Dichlorobarbituric acid (DCBA) is an organic compound that is widely used in scientific research and laboratory experiments. DCBA is a derivative of barbituric acid and is composed of two chlorine atoms and one barbituric acid molecule. DCBA has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.

Scientific Research Applications

Electrochemical Oxidation Studies

5,5-Dichlorobarbituric acid has been a subject of interest in electrochemical studies. Kato and Dryhurst (1975) explored its electrochemical oxidation at a pyrolytic graphite electrode, identifying it as one of the major products of oxidized barbituric acid. This study provides insights into the electrochemical behavior and potential applications of 5,5-dichlorobarbituric acid in electroanalytical chemistry (Kato & Dryhurst, 1975).

Crystallography and Polymorphism

The crystal structure of 5,5-dichlorobarbituric acid has been extensively studied. Gelbrich, Rossi, and Griesser (2011) reported on the tetragonal polymorph of 5,5-dichlorobarbituric acid, highlighting its N—H⋯O hydrogen-bonded tape structure. This research contributes to the understanding of polymorphism in barbituric acids, which is vital for pharmaceutical and material sciences (Gelbrich, Rossi, & Griesser, 2011).

Enzymatic Bromination and Chlorination

5,5-Dichlorobarbituric acid is also involved in enzymatic reactions. Franssen et al. (1988) studied its bromination using bromoperoxidase from brown algae, demonstrating its potential in organic synthesis (Franssen, Jansma, Plas, Boer, & Wever, 1988). Similarly, chlorination of barbituric acid derivatives, including 5,5-dichlorobarbituric acid, was examined by Franssen and Plas (1987), revealing the utility of chloroperoxidase in synthesizing halogenated compounds (Franssen & Plas, 1987).

Bioelectrosynthesis

The bioelectrosynthesis of halogenated compounds, including 5,5-dichlorobarbituric acid, has been a topic of interest. Laane, Weyland, and Franssen (1986) described a bioelectrolytic system involving chloroperoxidase for the chlorination of barbituric acid. This study opens possibilities for the continuous and specific synthesis of such compounds (Laane, Weyland, & Franssen, 1986).

Additional Applications

Additional research has focused on various aspects of 5,5-dichlorobarbituric acid, including its role in proton chemical exchange for MRI contrast agents (Ward, Aletras, & Balaban, 2000) and its structural characterization in solid-phase (Roux et al., 2010). These studies demonstrate the compound's potential in diverse scientific fields (Ward, Aletras, & Balaban, 2000); [(Roux et al., 2010)](https://consensus.app/papers/thermochemical-study-solidphase-structure-roux/733d2c8d394e5723945f72294c6c66e4/?utm_source=chatgpt).

properties

IUPAC Name

5,5-dichloro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZNRJTBVIGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383006
Record name 5,5-DICHLOROBARBITURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dichlorobarbituric acid

CAS RN

699-40-1
Record name 5,5-DICHLOROBARBITURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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